Dimecrotate
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Overview
Description
Dimecrotic acid is a pharmaceutical compound that has garnered significant interest in the medical and scientific communities. It is known for its choleretic and spasmolytic properties, making it useful in the treatment of hepato-digestive insufficiency and its manifestations . Additionally, dimecrotic acid has shown promising applications in the treatment of chronic inflammatory conditions .
Preparation Methods
Dimecrotic acid can be synthesized by reacting resorcinol with acetoacetate to produce 4-methyl-7-hydroxycoumarin . Another method involves dissolving dimecrotic acid in ethanol and adding magnesium ethylate to obtain its magnesium salt . These methods ensure high purity and yield, making them suitable for industrial production .
Chemical Reactions Analysis
Dimecrotic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions with various reagents to form new compounds.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Dimecrotic acid has a wide range of scientific research applications:
Chemistry: It is used as a starting material for synthesizing various derivatives.
Biology: It is studied for its effects on cellular pathways and molecular targets.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Dimecrotic acid operates by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is pivotal in the biosynthesis of prostaglandins—lipid compounds that mediate inflammation and pain . Unlike traditional NSAIDs that inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, dimecrotic acid’s selective inhibition of cyclooxygenase-2 offers the advantage of reduced gastrointestinal side effects . Additionally, it may modulate inflammatory cytokine production and inhibit specific cellular pathways involved in chronic inflammation .
Comparison with Similar Compounds
Dimecrotic acid can be compared with other non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen. Unlike these traditional NSAIDs, dimecrotic acid selectively inhibits cyclooxygenase-2, reducing the risk of gastrointestinal side effects . Other similar compounds include:
Ibuprofen: A widely used NSAID that inhibits both cyclooxygenase-1 and cyclooxygenase-2 enzymes.
Naproxen: Another NSAID with similar properties to ibuprofen but with a longer duration of action.
Celecoxib: A selective cyclooxygenase-2 inhibitor, similar to dimecrotic acid, but with different chemical properties and applications.
Dimecrotic acid’s unique selective inhibition of cyclooxygenase-2 and its potential for reduced side effects make it a promising candidate for treating various inflammatory conditions .
Properties
CAS No. |
54283-64-6 |
---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(Z)-3-(2,4-dimethoxyphenyl)but-2-enoic acid |
InChI |
InChI=1S/C12H14O4/c1-8(6-12(13)14)10-5-4-9(15-2)7-11(10)16-3/h4-7H,1-3H3,(H,13,14)/b8-6- |
InChI Key |
VNLOISSPTMDCIF-VURMDHGXSA-N |
Isomeric SMILES |
C/C(=C/C(=O)O)/C1=C(C=C(C=C1)OC)OC |
Canonical SMILES |
CC(=CC(=O)O)C1=C(C=C(C=C1)OC)OC |
Origin of Product |
United States |
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